molecular formula C18H14BrN3O2S B3725721 N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

Cat. No.: B3725721
M. Wt: 416.3 g/mol
InChI Key: JEPSUZQSLLXFDX-KEBDBYFISA-N
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Description

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is a complex organic compound with a molecular formula of C23H18BrN3O2S. This compound is known for its unique structure, which includes a brominated phenyl group, a quinoline moiety, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Thioether Formation: The hydrazone intermediate is then reacted with 2-chloroquinoline-3-thiol under basic conditions to form the thioether linkage.

    Final Condensation: The final step involves the condensation of the thioether intermediate with acetic anhydride to form the desired acetohydrazide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide involves its interaction with biological macromolecules. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of a brominated phenyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c19-14-6-7-16(23)13(9-14)10-20-22-17(24)11-25-18-8-5-12-3-1-2-4-15(12)21-18/h1-10,23H,11H2,(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSUZQSLLXFDX-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
Reactant of Route 6
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

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